N-Fmoc-4-fluorobenzyl-glycine N-Fmoc-4-fluorobenzyl-glycine
Brand Name: Vulcanchem
CAS No.: 1026539-56-9
VCID: VC5989810
InChI: InChI=1S/C24H20FNO4/c25-17-11-9-16(10-12-17)13-26(14-23(27)28)24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,27,28)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=C(C=C4)F)CC(=O)O
Molecular Formula: C24H20FNO4
Molecular Weight: 405.425

N-Fmoc-4-fluorobenzyl-glycine

CAS No.: 1026539-56-9

Cat. No.: VC5989810

Molecular Formula: C24H20FNO4

Molecular Weight: 405.425

* For research use only. Not for human or veterinary use.

N-Fmoc-4-fluorobenzyl-glycine - 1026539-56-9

Specification

CAS No. 1026539-56-9
Molecular Formula C24H20FNO4
Molecular Weight 405.425
IUPAC Name 2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-fluorophenyl)methyl]amino]acetic acid
Standard InChI InChI=1S/C24H20FNO4/c25-17-11-9-16(10-12-17)13-26(14-23(27)28)24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,27,28)
Standard InChI Key MZHRUDSAOCPRKF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=C(C=C4)F)CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Fmoc-4-fluorobenzyl-glycine is structurally defined by three key components:

  • Fmoc Protecting Group: A fluorenylmethoxycarbonyl moiety that shields the amino group during peptide synthesis, removable under mild basic conditions.

  • 4-Fluorobenzyl Substituent: A benzyl group with a fluorine atom at the para position, introducing electronegativity and steric effects that influence peptide conformation.

  • Glycine Backbone: The simplest amino acid, providing flexibility and minimizing steric hindrance in peptide chains.

The IUPAC name, 2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-fluorophenyl)methyl]amino]acetic acid, reflects this arrangement.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC24H20FNO4\text{C}_{24}\text{H}_{20}\text{FNO}_{4}
Molecular Weight405.425 g/mol
Boiling PointNot reported
DensityNot reported
Flash PointNot reported

While specific data on density and thermal properties remain unpublished, analogous Fmoc-protected glycines, such as N-Fmoc-N(benzyl)glycine (CAS 141743-13-7), exhibit a density of 1.3±0.1g/cm31.3 \pm 0.1 \, \text{g/cm}^3 and a boiling point of 604.0±44.0C604.0 \pm 44.0^\circ \text{C} . These values suggest similarities in bulk behavior, though fluorination likely reduces hydrophobicity (LogP = 5.71 for the non-fluorinated variant) .

Synthesis and Manufacturing

Fmoc Protection Strategies

The synthesis of N-Fmoc-4-fluorobenzyl-glycine typically involves:

  • Benzylation: Introducing the 4-fluorobenzyl group to glycine’s amino group via nucleophilic substitution or reductive amination.

  • Fmoc Protection: Reacting the secondary amine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) in dichloromethane or dimethylformamide.

A study by Weber et al. (2003) demonstrated analogous Fmoc protection of N-benzylglycine derivatives using Fmoc-OSu, achieving yields >85% under anhydrous conditions . For the fluorinated variant, the electron-withdrawing fluorine atom may slightly reduce reaction rates due to decreased nucleophilicity at the benzyl group’s nitrogen.

Purification and Characterization

Crude products are purified via silica gel chromatography or recrystallization. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm purity and structural integrity. The fluorine atom’s presence is detectable through 19F^{19}\text{F}-NMR, with chemical shifts typically near -118 ppm.

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-4-fluorobenzyl-glycine is integral to SPPS, where its Fmoc group is selectively removed using piperidine, enabling iterative peptide chain elongation. The 4-fluorobenzyl moiety confers two advantages:

  • Enhanced Stability: Fluorine’s electronegativity strengthens C–F bonds, resisting enzymatic degradation.

  • Conformational Control: The substituent restricts rotational freedom, favoring α-helix or β-sheet formation in peptides.

Therapeutic Peptide Design

Incorporating this derivative into antimicrobial peptides has shown promise. Jahnsen et al. (2012) reported that fluorinated analogs of peptidomimetics exhibited 2–4-fold higher activity against Staphylococcus aureus compared to non-fluorinated versions, likely due to improved membrane penetration .

Research Findings and Biological Implications

Conformational Dynamics

Fluorine’s inductive effect alters electron distribution within the benzyl group, stabilizing specific peptide conformations. In a study of fluorinated opioid peptides, the 4-fluorobenzyl group increased μ-opioid receptor binding affinity by 30%, attributed to optimized hydrophobic interactions.

Metabolic Stability

The C–F bond’s resistance to oxidation prolongs the compound’s half-life in vivo. Rat pharmacokinetic studies of fluorinated enkephalin analogs demonstrated a 50% reduction in hepatic clearance compared to non-fluorinated controls.

Comparative Analysis with N-Fmoc-N(benzyl)glycine

Table 2: Structural and Functional Comparisons

ParameterN-Fmoc-4-fluorobenzyl-glycineN-Fmoc-N(benzyl)glycine
Molecular FormulaC24H20FNO4\text{C}_{24}\text{H}_{20}\text{FNO}_{4}C24H21NO4\text{C}_{24}\text{H}_{21}\text{NO}_{4}
Molecular Weight405.425 g/mol387.428 g/mol
LogP~5.2 (estimated)5.71
Peptide StabilityHigh (C–F bond)Moderate

Fluorination reduces LogP by 0.5 units, enhancing aqueous solubility—a critical factor in drug bioavailability.

Future Perspectives

Advances in fluorine chemistry could enable site-specific 18F^{18}\text{F}-labeling for positron emission tomography (PET) imaging. Additionally, computational modeling of fluorine’s stereoelectronic effects may guide the design of next-generation peptide therapeutics.

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